MK-0731

Description

MK0731 is a synthetic small molecule with potential antineoplastic activity. MK0731 selectively inhibits kinesin spindle protein (KSP), which may result in the inhibition of mitotic spindle assembly, induction of cell cycle arrest during the mitotic phase, and apoptosis in tumor cells that overexpress KSP.

Structure

2D Structure

3D Structure

Properties

CAS No. |

845256-65-7 |

|---|---|

Molecular Formula |

C25H28F3N3O2 |

Molecular Weight |

459.5 g/mol |

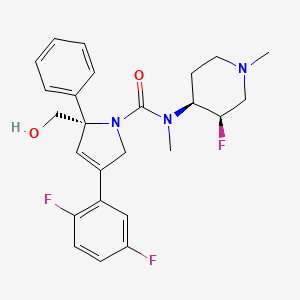

IUPAC Name |

(5S)-3-(2,5-difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-5-(hydroxymethyl)-N-methyl-5-phenyl-2H-pyrrole-1-carboxamide |

InChI |

InChI=1S/C25H28F3N3O2/c1-29-11-10-23(22(28)15-29)30(2)24(33)31-14-17(20-12-19(26)8-9-21(20)27)13-25(31,16-32)18-6-4-3-5-7-18/h3-9,12-13,22-23,32H,10-11,14-16H2,1-2H3/t22-,23+,25-/m1/s1 |

InChI Key |

MYBGWENAVMIGMM-GIFXNVAJSA-N |

Isomeric SMILES |

CN1CC[C@@H]([C@@H](C1)F)N(C)C(=O)N2CC(=C[C@@]2(CO)C3=CC=CC=C3)C4=C(C=CC(=C4)F)F |

Canonical SMILES |

CN1CCC(C(C1)F)N(C)C(=O)N2CC(=CC2(CO)C3=CC=CC=C3)C4=C(C=CC(=C4)F)F |

Appearance |

Solid powder |

Other CAS No. |

845256-65-7 |

Purity |

>98% |

shelf_life |

>5 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

4-(2,5-difluorophenyl)-N-(3-fluoro-1-methylpiperidin-4-yl)-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide MK 0731 MK-0731 MK731 cpd |

Origin of Product |

United States |

Foundational & Exploratory

MK-0731: An In-Depth Technical Guide to its In Vitro Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-0731 is a potent and highly selective, allosteric inhibitor of the Kinesin Spindle Protein (KSP), a critical motor protein for the proper formation of the bipolar mitotic spindle during cell division.[1][2][3] As an allosteric inhibitor, this compound does not compete with ATP or microtubules for binding to KSP.[2] Its mechanism of action leads to mitotic arrest and subsequent apoptosis in proliferating cancer cells, making it a subject of interest in oncology research. This technical guide provides a comprehensive overview of the in vitro mechanism of action of this compound, detailing its biochemical and cellular activities, the experimental protocols used to elucidate its function, and visual representations of its signaling pathway and experimental workflows.

Biochemical Activity: Potent and Selective Inhibition of KSP ATPase

The primary molecular target of this compound is the Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11. This compound potently inhibits the ATPase activity of KSP, which is essential for its motor function in separating spindle poles during mitosis.

Quantitative Biochemical Data

| Parameter | Value | Target | Assay Type | Reference |

| IC50 | 2.2 nM | KSP ATPase | Biochemical | [1][4] |

| Selectivity | >20,000-fold | vs. other kinesins | Biochemical | [2] |

Cellular Activity: Induction of Mitotic Arrest and Apoptosis

In a cellular context, the inhibition of KSP by this compound leads to a characteristic phenotype of monopolar spindle formation, resulting in cell cycle arrest in mitosis and subsequent programmed cell death.

Quantitative Cellular Data

| Parameter | Value | Cell Line | Assay Type | Reference |

| EC50 (Mitotic Arrest) | 3-5 nM | Various tumor cell lines | Cellular | [5] |

| EC50 (Apoptosis) | 2.7 nM | A2780 (ovarian cancer) | Cellular |

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments used to characterize the mechanism of action of this compound.

KSP ATPase Inhibition Assay

This biochemical assay quantifies the ability of this compound to inhibit the ATPase activity of purified KSP. A common method for this is the malachite green assay, which measures the release of inorganic phosphate (Pi) from ATP hydrolysis.

Principle: The malachite green reagent forms a colored complex with inorganic phosphate, and the absorbance of this complex is directly proportional to the amount of ATP hydrolyzed by KSP.

Materials:

-

Purified recombinant human KSP motor domain

-

Microtubules (taxol-stabilized)

-

ATP

-

Assay Buffer (e.g., 20 mM PIPES pH 6.8, 5 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 5 µM taxol)

-

This compound (or other test compounds) dissolved in DMSO

-

Malachite Green Reagent

-

96-well microplates

Procedure:

-

Prepare a reaction mixture containing assay buffer, microtubules, and KSP enzyme in each well of a 96-well plate.

-

Add serial dilutions of this compound or DMSO (vehicle control) to the wells and incubate for a defined period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding a solution of ATP to each well.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a specific time (e.g., 30 minutes) to allow for ATP hydrolysis.

-

Stop the reaction by adding the malachite green reagent, which also initiates color development.

-

After a short incubation period for color stabilization, measure the absorbance at a wavelength of approximately 650 nm using a microplate reader.

-

Calculate the percent inhibition of KSP ATPase activity for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

Cellular Mitotic Arrest Assay

This cell-based assay is used to determine the concentration of this compound required to induce mitotic arrest in cancer cells. This is often quantified by immunofluorescence staining for markers of mitosis.

Principle: Cells treated with this compound will arrest in mitosis with a characteristic monopolar spindle phenotype. These arrested cells can be identified and quantified using microscopy by staining for specific mitotic markers, such as phosphorylated histone H3 (pHH3), and for the microtubule network (α-tubulin).

Materials:

-

Cancer cell line (e.g., A2780 ovarian cancer cells)

-

Cell culture medium and supplements

-

This compound

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibodies:

-

Anti-phospho-histone H3 (Ser10) antibody

-

Anti-α-tubulin antibody

-

-

Fluorescently labeled secondary antibodies

-

Nuclear counterstain (e.g., DAPI)

-

Microscopy slides or imaging plates

Procedure:

-

Seed the chosen cancer cell line onto microscopy slides or imaging plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound or DMSO (vehicle control) for a specified period (e.g., 24 hours).

-

Fix the cells with 4% paraformaldehyde, followed by permeabilization with Triton X-100.

-

Block non-specific antibody binding with a blocking solution.

-

Incubate the cells with primary antibodies against phospho-histone H3 and α-tubulin.

-

Wash the cells to remove unbound primary antibodies.

-

Incubate the cells with appropriate fluorescently labeled secondary antibodies and a nuclear counterstain like DAPI.

-

Wash the cells to remove unbound secondary antibodies.

-

Acquire images using a fluorescence microscope.

-

Quantify the percentage of mitotic cells (pHH3-positive) for each treatment condition.

-

Determine the EC50 for mitotic arrest by plotting the percentage of mitotic cells against the concentration of this compound and fitting the data to a dose-response curve.

Signaling Pathway of this compound Action

The in vitro mechanism of action of this compound follows a well-defined pathway, initiating with the specific inhibition of KSP and culminating in apoptotic cell death.

References

MK-0731: A Technical Whitepaper on Kinesin Spindle Protein Inhibition

This document provides a comprehensive technical overview of MK-0731, a potent and selective inhibitor of the Kinesin Spindle Protein (KSP), for researchers, scientists, and professionals in drug development.

Executive Summary

This compound is a small molecule inhibitor targeting the Kinesin Spindle Protein (KSP), a critical motor protein for the proper formation of the bipolar mitotic spindle during cell division.[1][2] Its inhibition leads to mitotic arrest and subsequent cell death in proliferating cancer cells.[2][3] As an allosteric, non-competitive inhibitor, this compound offers a distinct mechanism of action compared to traditional tubulin-targeting agents like taxanes and vinca alkaloids.[1][4] Preclinical studies demonstrated significant anti-tumor efficacy, and a Phase I clinical trial has been completed in patients with advanced solid tumors.[1][5] This guide details the mechanism of action, pharmacological properties, experimental protocols, and clinical findings for this compound.

Mechanism of Action

KSP, also known as Eg5 or KIF11, is a member of the kinesin-5 family of motor proteins.[6][7] It is exclusively expressed during mitosis and utilizes the energy from ATP hydrolysis to slide antiparallel microtubules, which is essential for the separation of duplicated spindle poles in prometaphase.[1][8]

This compound acts as a potent, selective, and allosteric inhibitor of KSP.[9][10] It does not compete with ATP or microtubules for binding, suggesting it binds to a distinct site on the KSP motor domain.[1][4] This binding inhibits the ATPase activity of KSP, preventing the conformational changes necessary for its motor function.[2] The consequence of KSP inhibition is the failure of centrosome separation, leading to the formation of characteristic "monoaster" spindles, where a ring of condensed chromosomes surrounds unseparated spindle poles.[1][7][8] This aberrant spindle formation triggers the spindle assembly checkpoint, causing a prolonged mitotic arrest and ultimately leading to apoptotic cell death.[2][3]

Quantitative Pharmacology

The pharmacological profile of this compound has been characterized through various in vitro and in vivo studies, as well as a Phase I clinical trial.

In Vitro Potency and Selectivity

This compound demonstrates high potency against KSP and selectivity over other kinesin motor proteins.

| Parameter | Value | Cell Lines/Conditions | Reference |

| KSP ATPase Inhibition IC₅₀ | 2.2 nM | Cell-free assay | [1][5][9][11] |

| Mitotic Arrest EC₅₀ | 3-5 nM | Various tumor cell lines | [11][12] |

| Apoptosis Induction EC₅₀ | 2.7 nM | A2780 ovarian cancer cells | [9][10] |

| Mitotic Block IC₅₀ | 19 nM | In cells | [9][10] |

| Selectivity | >20,000-fold | Against other kinesins | [1][9][10] |

| hERG Channel IC₅₀ | 20.5 µM | - | [9][10] |

Preclinical Pharmacokinetics

Pharmacokinetic parameters of this compound have been determined in several animal species.

| Species | Dose | T½ (h) | CL (mL/min/kg) | Vss (L/kg) | Reference |

| Rat | 1 mg/kg IV | 1 | 66.7 (or 66) | 3.0 (or 3) | [9][10] |

| Dog | 0.4 mg/kg IV | 2 | 15.1 | 1.6 | [9] |

| Rhesus Monkey | 0.4 mg/kg IV | 1 | 23.1 | 2.3 | [9] |

Clinical Pharmacokinetics (Phase I)

The following pharmacokinetic data were obtained from a Phase I trial in patients with advanced solid tumors at the Maximum Tolerated Dose (MTD).

| Parameter | Value (at MTD of 17 mg/m²/24h) | Reference |

| AUC (±SD) | 10.5 (±7.3) µM·h | [1][6][13][14] |

| Clearance (CL) (±SD) | 153 (±84) mL/min | [1][6][13][14] |

| Terminal Half-life (t½) | 5.9 h (range: ~2 to 22 h) | [1][6][13][14] |

| Cmax (at 17 mg/m²/24h) | 599 nM | [11] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

KSP ATPase Activity Assay

This biochemical assay measures the ability of a compound to inhibit the microtubule-stimulated ATPase activity of KSP.

-

Objective: To determine the IC₅₀ value of this compound for KSP ATPase activity.

-

Methodology:

-

Recombinant human KSP motor domain is purified.

-

The assay is performed in a buffer containing microtubules, ATP, and the inhibitor (this compound) at various concentrations.

-

The rate of ATP hydrolysis is measured by quantifying the release of inorganic phosphate (Pi), often using a malachite green-based colorimetric detection method.

-

The IC₅₀ value is calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Cell-Based Mitotic Arrest Assay

This assay quantifies the ability of an inhibitor to induce mitotic arrest in cultured cancer cells.

-

Objective: To determine the EC₅₀ for mitotic arrest.

-

Methodology:

-

Tumor cells (e.g., A2780 ovarian carcinoma) are seeded in multi-well plates.[1]

-

Cells are treated with a range of this compound concentrations for a specified period (e.g., 24-48 hours).[9][10]

-

Cells are then fixed and stained with an antibody against a mitotic marker (e.g., phospho-histone H3) and a DNA dye (e.g., Hoechst or DAPI).

-

The percentage of cells in mitosis is quantified using high-content imaging or flow cytometry.

-

The EC₅₀ is determined from the concentration-response curve.

-

In Vivo Xenograft Tumor Growth Inhibition Studies

These studies assess the anti-tumor efficacy of this compound in animal models.

-

Objective: To evaluate the inhibition of tumor growth by this compound.

-

Methodology:

-

Human tumor cells (e.g., A2780, KB-v) are subcutaneously implanted into immunocompromised mice.[1][9][10]

-

Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.

-

This compound is administered according to a specific dosing regimen (e.g., 2.5-40 mg/kg/day via continuous infusion with a minipump).[9][10]

-

Tumor volumes are measured regularly (e.g., twice weekly) with calipers.

-

Treatment efficacy is assessed by comparing the tumor growth in the treated groups to the control group.

-

Clinical Trial Protocol (Phase I)

This study was designed to assess the safety, tolerability, MTD, and pharmacokinetics of this compound.[14]

-

Objective: To determine the MTD and DLTs of this compound in patients with advanced solid tumors.[1]

-

Study Design:

-

Part 1 (Dose Escalation): Patients received this compound as a 24-hour intravenous infusion every 21 days, with doses escalating from 6 mg/m² until the MTD was reached.[1][13][14]

-

Part 2 (Expansion Cohort): An additional cohort of patients with taxane-resistant tumors received this compound at the MTD.[1][13][14]

-

-

Assessments:

-

Safety and Tolerability: Monitored through physical examinations, vital signs, and laboratory tests to identify dose-limiting toxicities (DLTs).[1]

-

Pharmacokinetics: Plasma samples were collected at multiple time points to determine PK parameters like AUC, CL, and t½.[1][13][14]

-

Anti-tumor Activity: Tumor responses were evaluated using the Response Evaluation Criteria in Solid Tumors (RECIST) v1.0.[1][13][14]

-

Clinical Development and Findings

A Phase I clinical trial (NCT00104364) evaluated this compound in patients with advanced solid malignancies.[5][15]

-

Patient Population: 43 patients were enrolled in total (21 in Part 1, 22 in Part 2).[1][13]

-

Dose-Limiting Toxicity (DLT): The primary DLT observed at doses of 24 mg/m² and 48 mg/m² was Grade 4 neutropenia lasting more than 5 days.[1][11]

-

Maximum Tolerated Dose (MTD): The MTD was established at 17 mg/m² administered as a 24-hour IV infusion every 21 days.[1][13][14]

-

Efficacy: While no objective tumor responses (complete or partial) were observed, four patients with cervical, non-small cell lung, and ovarian cancers experienced prolonged stable disease for over 5 months.[1][5][13]

-

Development Status: The Phase I trial was completed, but no further clinical development of this compound has been reported.[5]

Conclusion

This compound is a potent, selective, allosteric inhibitor of the Kinesin Spindle Protein with a well-defined mechanism of action that leads to mitotic arrest and apoptosis in cancer cells. It demonstrated anti-tumor activity in preclinical models and was evaluated in a Phase I clinical trial where it was found to be well-tolerated at its MTD of 17 mg/m²/day.[1][13] The primary dose-limiting toxicity was myelosuppression, specifically neutropenia.[1][13] While it did not produce objective tumor responses, it resulted in prolonged disease stabilization in some heavily pretreated patients.[1] The data gathered on this compound provide a valuable foundation for the continued exploration of KSP inhibitors as a therapeutic strategy in oncology.

References

- 1. A phase I trial of this compound, a Kinesin Spindle Protein (KSP) inhibitor, in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Allosteric Inhibitors of Kinesin Spindle Protein (KS...: Ingenta Connect [ingentaconnect.com]

- 3. eurekaselect.com [eurekaselect.com]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. eurekaselect.com [eurekaselect.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. file.glpbio.com [file.glpbio.com]

- 11. ascopubs.org [ascopubs.org]

- 12. researchgate.net [researchgate.net]

- 13. A phase I trial of this compound, a kinesin spindle protein (KSP) inhibitor, in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 15. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics and Pharmacodynamics of MK-0731: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-0731 is a potent and selective, allosteric, non-competitive inhibitor of the Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11.[1][2][3] KSP is a crucial motor protein for the proper formation of the bipolar mitotic spindle during cell division.[1][4] By inhibiting KSP, this compound induces mitotic arrest, leading to the formation of characteristic monopolar spindles and subsequent apoptosis in proliferating cancer cells.[1][3] This targeted mechanism of action presented a promising therapeutic strategy for cancer treatment, with the potential for an improved safety profile compared to traditional microtubule-targeting agents.[4] This technical guide provides a comprehensive overview of the publicly available pharmacokinetic and pharmacodynamic data on this compound.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the inhibition of KSP, leading to disruption of mitosis and subsequent cell death.

Mechanism of Action

This compound acts as an allosteric and non-competitive inhibitor of KSP, meaning it binds to a site on the protein distinct from the ATP or microtubule binding sites.[1] This binding prevents the conformational changes necessary for KSP's motor function, ultimately halting the separation of spindle poles during mitosis.[1] This leads to the formation of "monoastral" spindles, where chromosomes are arranged in a star-like pattern around a single spindle pole.[1] This mitotic arrest activates the spindle assembly checkpoint, and prolonged arrest triggers the intrinsic apoptotic pathway, leading to cancer cell death.[1] This apoptotic induction has been shown to be independent of p53 status.

In Vitro Activity

This compound has demonstrated potent activity against various human cancer cell lines. Key in vitro pharmacodynamic parameters are summarized in the table below.

| Parameter | Value | Cell Line(s) | Reference(s) |

| KSP ATPase IC50 | 2.2 nM | - | [3] |

| Apoptosis EC50 | 2.7 nM | A2780 (ovarian) | [3] |

| Mitotic Block IC50 | 19 nM | Pgp-overexpressing cells | [3] |

| Selectivity | >20,000-fold for KSP over other kinesins | - | [3] |

This compound has shown efficacy in cell lines including ovarian (A2780), colon (HCT116), and cervical (KB-3-1) cancers.[1] Notably, it retains activity in multi-drug-resistant derivatives of KB-3-1 that overexpress P-glycoprotein (Pgp), suggesting it may overcome this common mechanism of chemotherapy resistance.[1]

In Vivo Efficacy

Preclinical studies in xenograft models have demonstrated the anti-tumor activity of this compound. In mice bearing A2780 xenografts, a dose-proportional increase in exposure and mitotic arrest in tumors was observed with continuous infusion of this compound at doses of 2.5, 5, 10, 20, and 40 mg/kg/day.[3] In a xenograft model using KB-v tumor cells, which highly overexpress Pgp, this compound administered at 40 mg/kg/day subcutaneously for 11 days inhibited tumor growth, whereas paclitaxel had no effect.[3] It was also noted that the growth of xenograft tumors in mice was inhibited to a similar degree by this compound and paclitaxel in a multi-dose regimen.[1]

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in preclinical species and in a Phase I clinical trial in humans.

Preclinical Pharmacokinetics

Pharmacokinetic parameters of this compound following intravenous administration in several preclinical species are summarized below.

| Species | Dose (mg/kg) | Half-life (t½) (h) | Clearance (CL) (mL/min/kg) | Volume of Distribution (Vss) (L/kg) | Reference(s) |

| Rat | 1 | 1 | 66.7 | 3.0 | [3] |

| Dog | 0.4 | 2 | 15.1 | 1.6 | [3] |

| Rhesus Monkey | 0.4 | 1 | 23.1 | 2.3 | [3] |

Clinical Pharmacokinetics

A Phase I clinical trial involving patients with advanced solid tumors evaluated the pharmacokinetics of this compound administered as a 24-hour intravenous infusion every 21 days.[1][5][6] The maximum tolerated dose (MTD) was determined to be 17 mg/m²/day, with neutropenia being the dose-limiting toxicity.[1][5][6] Pharmacokinetic parameters in humans at the MTD are presented below.

| Dose | AUC (±SD) (μM·h) | Clearance (CL) (±SD) (mL/min) | Half-life (t½) (h) | Reference(s) |

| 17 mg/m²/24h | 10.5 (±7.3) | 153 (±84) | 5.9 | [1][5][6] |

Absorption, Distribution, Metabolism, and Excretion (ADME)

Detailed ADME data for this compound is limited in the public domain. Based on the available information:

-

Absorption: this compound was administered intravenously in the clinical trial.

-

Distribution: The volume of distribution at steady state in humans has not been explicitly reported.

-

Metabolism: While it has been stated that this compound possesses an "optimal in vitro and metabolic profile," specific details regarding its metabolic pathways, including the involvement of cytochrome P450 enzymes and the identity of its metabolites, are not publicly available.[7][8] A precursor to this compound was noted to generate a toxic metabolite in vivo.[7][8]

-

Excretion: Renal excretion of unchanged this compound is minimal, with less than 4% of the dose recovered in urine.[1] This suggests that the primary route of elimination is likely through metabolism and/or biliary excretion.

Experimental Protocols

Phase I Clinical Trial (Protocol #002)

This was a two-part, open-label, multicenter, first-in-human study.[1]

-

Part 1 (Dose Escalation): Patients with advanced solid tumors received this compound as a 24-hour intravenous infusion every 21 days, starting at 6 mg/m² with dose escalation until the MTD was determined.[1]

-

Part 2 (MTD Expansion): Patients with measurable taxane-resistant cancers received this compound at or below the established MTD.[1]

-

Pharmacokinetic Sampling: Plasma samples for pharmacokinetic analysis were collected at various time points during and after the infusion.[1][5]

-

Tumor Response Evaluation: Tumor response was assessed using the Response Evaluation Criteria in Solid Tumors (RECIST) v1.0.[1][5]

Bioanalytical Method for this compound in Human Plasma

-

Sample Preparation: 200 µL of plasma was pretreated with 50 µL of sodium bicarbonate-sodium carbonate buffer (pH 10.7) followed by liquid-liquid extraction with a 50:50 (v/v) mixture of methyl-t-butyl ether (MTBE) and hexane in a 96-well plate. The organic layer was transferred, evaporated to dryness, and the residue was reconstituted in 100 µL of 30% acetonitrile in 10 mM ammonium acetate (pH 5.5).

-

Analytical Technique: High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) in the positive ion mode with a heated nebulizer ion source.

-

Standard Curve: The concentration range of the standard curve was 1 to 200 ng/mL.

-

Assay Performance: The coefficient of variation was ≤6.1%, and the accuracy was between 98.0% and 101.5% of the nominal concentrations.

In Vitro Apoptosis Assay (General Protocol)

A general protocol for assessing apoptosis using Annexin V staining and flow cytometry is as follows:

-

Cell Culture and Treatment: Cancer cells (e.g., A2780) are seeded and allowed to adhere. The cells are then treated with varying concentrations of this compound for a specified period (e.g., 48 hours).

-

Cell Harvesting: Both floating (apoptotic) and adherent cells are collected, washed with phosphate-buffered saline (PBS), and centrifuged.

-

Staining: The cell pellet is resuspended in a binding buffer containing Annexin V (conjugated to a fluorescent dye like FITC) and propidium iodide (PI).

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.

Visualizations

KSP Inhibition Signaling Pathway

Caption: Signaling pathway of this compound-induced mitotic arrest and apoptosis.

Experimental Workflow for In Vitro Apoptosis Assay

Caption: Workflow for assessing apoptosis via Annexin V staining.

Conclusion

This compound is a potent KSP inhibitor with demonstrated anti-proliferative and pro-apoptotic activity in a range of cancer cell lines, including those with Pgp-mediated multidrug resistance. Its pharmacokinetic profile has been characterized in preclinical species and in a Phase I clinical trial, where it showed a manageable safety profile with neutropenia as the dose-limiting toxicity. While the development of this compound did not progress to later clinical phases, the data gathered provides valuable insights into the therapeutic potential and pharmacological properties of KSP inhibitors as a class of targeted anti-cancer agents. Further research into the metabolism and excretion of this compound would provide a more complete understanding of its disposition.

References

- 1. A phase I trial of this compound, a Kinesin Spindle Protein (KSP) inhibitor, in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery of allosteric inhibitors of kinesin spindle protein (KSP) for the treatment of taxane-refractory cancer: this compound and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A phase I trial of this compound, a kinesin spindle protein (KSP) inhibitor, in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 7. researchgate.net [researchgate.net]

- 8. Kinesin spindle protein (KSP) inhibitors. 9. Discovery of (2S)-4-(2,5-difluorophenyl)-n-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide (this compound) for the treatment of taxane-refractory cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

MK-0731: A Technical Guide for Taxane-Refractory Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of resistance to taxane-based chemotherapy remains a significant challenge in the treatment of various solid tumors. MK-0731, a potent and selective allosteric inhibitor of the Kinesin Spindle Protein (KSP), has emerged as a promising therapeutic agent in this context. KSP, a motor protein essential for the formation of a functional bipolar mitotic spindle, represents a compelling target for anticancer therapy.[1][2][3] Its inhibition leads to mitotic arrest and subsequent apoptosis in proliferating cancer cells.[3][4] This technical guide provides a comprehensive overview of the preclinical and clinical research on this compound, with a focus on its potential in taxane-refractory cancers.

Mechanism of Action

This compound acts as a non-competitive, allosteric inhibitor of KSP (also known as Eg5 or KIF11).[2][4] Unlike taxanes, which target microtubules directly, this compound specifically inhibits the ATPase activity of KSP.[2] This inhibition prevents the proper separation of spindle poles during mitosis, leading to the formation of characteristic monoaster spindles and ultimately inducing mitotic arrest and apoptosis.[2][5] A key advantage of targeting KSP is its limited expression in non-dividing cells, suggesting a potentially lower risk of peripheral neuropathy, a common dose-limiting toxicity associated with taxanes.[2]

Signaling Pathway of KSP Inhibition

The inhibition of KSP by this compound disrupts the normal progression of mitosis, activating the spindle assembly checkpoint and leading to prolonged mitotic arrest. This sustained arrest ultimately triggers the intrinsic apoptotic pathway.

Preclinical Research

In Vitro Activity

This compound has demonstrated potent inhibitory activity against KSP and significant anti-proliferative effects in various cancer cell lines.

| Parameter | Value | Cell Line | Reference |

| KSP Inhibition (IC50) | 2.2 nM | - | [4] |

| Apoptosis Induction (EC50) | 2.7 nM | A2780 (Ovarian Cancer) | [4] |

| Mitotic Block (IC50) | 19 nM | - | [4] |

| Mitotic Arrest (EC50) | 3-5 nM | Various Tumor Cell Lines | [6] |

This compound has also shown efficacy in cell lines that overexpress P-glycoprotein (Pgp), a key mechanism of taxane resistance.[2] This suggests that this compound is not a substrate for Pgp-mediated efflux, providing a potential advantage in treating multidrug-resistant tumors.[2]

In Vivo Xenograft Studies

Preclinical xenograft models have demonstrated the anti-tumor efficacy of this compound. In a notable study, this compound inhibited the growth of KB-v tumors, which highly overexpress Pgp, whereas paclitaxel had no effect.[4] In A2780 xenografted mice, this compound exhibited a dose-proportional increase in both exposure and mitotic arrest in tumors.[4] The growth of various xenograft tumors in mice was inhibited to a similar degree by this compound and paclitaxel in a multi-dose regimen.[2]

| Animal Model | Cell Line | Treatment | Outcome | Reference |

| Mice | KB-v (Pgp-overexpressing) | This compound (40 mg/kg/day, sc, for 11 days) | Inhibited tumor growth | [4] |

| Mice | A2780 | This compound (2.5, 5, 10, 20, and 40 mg/kg/day, minipump) | Dose-proportional increase in exposure and mitotic arrest | [4] |

Clinical Research: Phase I Trial

A Phase I clinical trial of this compound was conducted in patients with advanced solid tumors, including a cohort of patients with taxane-resistant cancer.[1][7][8]

Study Design

The study was a two-part, open-label, multicenter trial.[7]

-

Part 1: Dose-escalation phase to determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs) in patients with advanced solid tumors.[7]

-

Part 2: Expansion phase in patients with measurable taxane-resistant tumors at the MTD.[7]

This compound was administered as a 24-hour intravenous infusion every 21 days.[7]

Key Clinical Findings

| Parameter | Value | Reference |

| Maximum Tolerated Dose (MTD) | 17 mg/m²/24h | [7] |

| Dose-Limiting Toxicity (DLT) | Neutropenia | [7] |

| Pharmacokinetics at MTD | ||

| AUC (±SD) | 10.5 (±7.3) µM·h | [7] |

| Clearance (±SD) | 153 (±84) mL/min | [7] |

| Half-life (t1/2) | 5.9 h | [7] |

In the taxane-resistant cohort (n=22), no objective tumor responses were observed; however, four patients with cervical, non-small cell lung, and ovarian cancers experienced prolonged stable disease.[1][7][8] This suggests that this compound has anti-tumor activity in this heavily pre-treated patient population.[7]

Experimental Protocols

KSP Inhibition Assay (Biochemical)

A detailed protocol for a biochemical KSP inhibition assay was not explicitly available in the reviewed literature. However, a typical assay would involve the following steps:

-

Reagents: Recombinant human KSP motor domain, microtubules, ATP (with a radioactive or fluorescent label), and a phosphate detection reagent.

-

Procedure:

-

Incubate varying concentrations of this compound with the KSP motor domain and microtubules.

-

Initiate the reaction by adding ATP.

-

Measure the rate of ATP hydrolysis by quantifying the release of free phosphate.

-

Calculate the IC50 value by fitting the data to a dose-response curve.

-

Cell Viability and Apoptosis Assays

Cell Viability Assay (e.g., MTS Assay):

-

Seed cancer cells in 96-well plates.

-

Treat cells with a range of this compound concentrations for a specified duration (e.g., 72 hours).

-

Add MTS reagent to each well and incubate.

-

Measure the absorbance at 490 nm to determine the number of viable cells.

Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining):

-

Treat cells with this compound.

-

Harvest cells and wash with PBS.

-

Resuspend cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide.

-

Analyze the stained cells by flow cytometry to differentiate between viable, apoptotic, and necrotic cells.

Xenograft Tumor Model

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., a taxane-resistant cell line) into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

-

Treatment: Administer this compound via a clinically relevant route and schedule (e.g., continuous infusion via osmotic pumps or intravenous injections). A control group would receive a vehicle.

-

Monitoring: Measure tumor volume and body weight regularly.

-

Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study. Analyze tumors for biomarkers of drug activity (e.g., mitotic arrest).

Experimental Workflow

The following diagram outlines a typical workflow for the preclinical and clinical evaluation of this compound in taxane-refractory cancer.

Conclusion

This compound represents a novel and promising therapeutic agent for taxane-refractory cancers. Its unique mechanism of action, targeting KSP, allows it to overcome Pgp-mediated multidrug resistance, a common limitation of taxanes. Preclinical studies have demonstrated its potent anti-tumor activity in vitro and in vivo. The Phase I clinical trial established a manageable safety profile and showed signs of anti-tumor activity in a heavily pre-treated patient population with taxane-resistant tumors. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in this challenging clinical setting. This technical guide provides a foundational resource for researchers and drug development professionals interested in advancing the study of this compound and other KSP inhibitors for the treatment of taxane-refractory cancers.

References

- 1. researchgate.net [researchgate.net]

- 2. A phase I trial of this compound, a Kinesin Spindle Protein (KSP) inhibitor, in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of allosteric inhibitors of kinesin spindle protein (KSP) for the treatment of taxane-refractory cancer: this compound and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. ascopubs.org [ascopubs.org]

- 7. A phase I trial of this compound, a kinesin spindle protein (KSP) inhibitor, in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

The Cellular Effects of MK-0731 on Mitotic Arrest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cellular effects of MK-0731, a potent and selective inhibitor of the Kinesin Spindle Protein (KSP), on mitotic arrest. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, detailing the mechanism of action, quantitative cellular impacts, and the experimental protocols used to elucidate these effects.

Introduction

This compound is a small molecule inhibitor of the Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11.[1][2] KSP is a plus-end directed motor protein that is essential for the formation of a bipolar mitotic spindle during cell division.[3][4][5] By inhibiting KSP, this compound prevents the separation of spindle poles, leading to the formation of characteristic monopolar spindles and subsequent mitotic arrest.[3][4] This targeted disruption of mitosis in proliferating cells makes KSP an attractive target for cancer therapy, with the potential for reduced toxicity compared to traditional antimitotic agents that target tubulin.[2] this compound acts as a non-competitive, allosteric inhibitor of KSP.[6]

Quantitative Cellular Effects of this compound

The following tables summarize the key quantitative data on the cellular effects of this compound, derived from various preclinical studies.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell Line(s) | Reference |

| KSP ATPase IC50 | 2.2 nM | - | [3][6][7] |

| Mitotic Arrest EC50 | 3-5 nM | Various tumor cell lines | [7] |

| Mitotic Block IC50 | 19 nM | - | [6] |

| Apoptosis Induction EC50 | 2.7 nM | A2780 | [6] |

| Selectivity for KSP | >20,000-fold vs. other kinesins | - | [3][6][7] |

Table 2: Effects of this compound on Various Cancer Cell Lines

| Cell Line | Cancer Type | Effect | Reference |

| A2780 | Ovarian Cancer | Inhibition of proliferation, Induction of mitotic arrest, Induction of apoptosis | [3][6] |

| HCT116 | Colon Cancer | Inhibition of proliferation | [3] |

| KB-3-1 | Cervical Cancer | Inhibition of proliferation | [3] |

| KB-v (Pgp overexpressing) | - | Inhibition of tumor growth | [6] |

Mechanism of Action: Signaling Pathway

This compound's primary mechanism of action is the inhibition of the KSP motor protein, which disrupts the formation of the bipolar spindle during mitosis. This leads to the activation of the spindle assembly checkpoint (SAC), causing the cell to arrest in mitosis. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway.

Caption: Mechanism of action of this compound leading to mitotic arrest and apoptosis.

Experimental Protocols

This section details representative protocols for key experiments used to characterize the cellular effects of this compound.

Cell Viability and Proliferation Assays

Objective: To determine the effect of this compound on the proliferation of cancer cell lines.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., A2780, HCT116) in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., ranging from 0.1 nM to 10 µM) for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

-

Viability Assessment: After the incubation period, assess cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels.

-

Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and plot the data to determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

Objective: To quantify the percentage of cells in different phases of the cell cycle following this compound treatment.

Methodology:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations and for different time points (e.g., 16, 24, 48 hours).

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., propidium iodide at 50 µg/mL) and RNase A (100 µg/mL) to prevent staining of double-stranded RNA.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and determine the percentage of cells in G1, S, and G2/M phases. An increase in the G2/M population is indicative of mitotic arrest.

Caption: Workflow for analyzing cell cycle distribution after this compound treatment.

Immunofluorescence Microscopy for Mitotic Spindle Analysis

Objective: To visualize the effect of this compound on mitotic spindle formation.

Methodology:

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound for a time sufficient to induce mitotic arrest (e.g., 16-24 hours).

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin (to visualize microtubules) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells with PBS and then incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain the DNA with DAPI (4',6-diamidino-2-phenylindole) to visualize the chromosomes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope. Cells treated with this compound are expected to show a monopolar spindle phenotype, characterized by a radial array of microtubules surrounding a single centrosome with condensed chromosomes at the periphery.

Apoptosis Assays

Objective: To determine if this compound induces apoptosis following mitotic arrest.

Methodology:

-

Annexin V/Propidium Iodide (PI) Staining:

-

Treat cells with this compound as described previously.

-

Harvest and wash the cells.

-

Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

-

Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

-

Caspase Activity Assay:

-

Treat cells with this compound.

-

Lyse the cells and measure the activity of key executioner caspases, such as caspase-3 and caspase-7, using a commercially available colorimetric or fluorometric assay kit. These assays typically use a specific peptide substrate that is cleaved by the active caspase, releasing a chromophore or fluorophore.

-

-

Western Blotting for Apoptosis Markers:

-

Prepare cell lysates from this compound-treated and control cells.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against key apoptosis-related proteins, such as cleaved caspase-3 and cleaved PARP (Poly (ADP-ribose) polymerase).

-

Detect the primary antibodies using HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate. An increase in the levels of cleaved caspase-3 and cleaved PARP indicates the activation of the apoptotic cascade.

-

Caption: Logical relationship between this compound-induced mitotic arrest and apoptosis detection methods.

Conclusion

This compound is a potent and selective inhibitor of KSP that effectively induces mitotic arrest in cancer cells by preventing the formation of a bipolar spindle. This leads to the activation of the spindle assembly checkpoint and subsequent apoptosis. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for understanding the cellular effects of this compound and for designing further preclinical and clinical investigations into this class of antimitotic agents.

References

- 1. The therapeutic effect of KSP inhibitors in preclinical models of cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. abcam.com [abcam.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

Apoptosis Induction by MK-0731 in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-0731 is a potent, selective, and allosteric inhibitor of the Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11.[1][2] KSP is a motor protein essential for the proper formation of the bipolar mitotic spindle, a critical structure for chromosome segregation during cell division.[2] By inhibiting KSP, this compound induces mitotic arrest, leading to the activation of the intrinsic apoptotic pathway in cancer cells.[2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, its efficacy in various cancer cell lines, detailed experimental protocols for assessing its apoptotic effects, and a summary of its clinical evaluation.

Mechanism of Action

This compound is a non-competitive inhibitor of KSP with a high degree of selectivity, showing over 20,000-fold greater affinity for KSP compared to other kinesin proteins.[1][2] Its mechanism of action can be summarized in the following steps:

-

KSP Inhibition: this compound binds to an allosteric pocket on the KSP motor domain, distinct from the ATP- and microtubule-binding sites.[1][2] This binding locks KSP in a conformation that prevents its motor activity.

-

Mitotic Arrest: The inhibition of KSP prevents the separation of spindle poles during prophase, resulting in the formation of characteristic monoastral spindles.[1][2]

-

Spindle Assembly Checkpoint (SAC) Activation: The presence of improperly attached chromosomes to the mitotic spindle activates the Spindle Assembly Checkpoint (SAC), a crucial cell cycle surveillance mechanism.[4] Key proteins involved in the SAC include Mad1, Mad2, Bub1, BubR1, and Mps1.[5]

-

Prolonged Mitotic Arrest and Apoptosis Induction: Sustained activation of the SAC due to KSP inhibition leads to a prolonged mitotic arrest. This prolonged arrest ultimately triggers the intrinsic pathway of apoptosis.[3][4]

-

Intrinsic Apoptotic Pathway: The induction of apoptosis by this compound is mediated by the activation of the pro-apoptotic protein Bax, which occurs upstream of caspase activation.[3] This process is independent of the tumor suppressor protein p53, suggesting that this compound may be effective in cancers with mutated or deficient p53.[3]

Data Presentation

In Vitro Efficacy of this compound

This compound has demonstrated potent anti-proliferative and pro-apoptotic activity across a range of cancer cell lines.

| Parameter | Value | Cell Line(s) | Reference |

| KSP Inhibition (IC50) | 2.2 nM | - | [1][2] |

| Mitotic Arrest (EC50) | 3-5 nM | Various tumor cell lines | [2][6] |

| Apoptosis Induction (EC50) | 2.7 nM | A2780 (Ovarian) | [7] |

| Mitotic Block (IC50) | 19 nM | - | [7] |

This compound has shown efficacy in the following cancer cell lines:

Experimental Protocols

Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow Cytometer

Protocol:

-

Seed cancer cells in 6-well plates and treat with various concentrations of this compound for the desired time period.

-

Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA, and neutralize with media containing serum.

-

Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 106 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 105 cells) to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Caspase-3/7 Activity Assay

This assay quantifies the activity of executioner caspases 3 and 7, key mediators of apoptosis.

Materials:

-

Caspase-Glo® 3/7 Assay Kit (Promega) or similar

-

White-walled multiwell plates suitable for luminescence measurements

-

Luminometer

Protocol:

-

Seed cells in a white-walled 96-well plate and treat with this compound.

-

After the treatment period, equilibrate the plate to room temperature.

-

Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents of the wells by gentle shaking for 30 seconds.

-

Incubate the plate at room temperature for 1 to 3 hours.

-

Measure the luminescence of each well using a luminometer.

Western Blot Analysis of Bcl-2 Family Proteins

This technique is used to detect changes in the expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.

Materials:

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL Western Blotting Substrate

-

Chemiluminescence imaging system

Protocol:

-

Treat cells with this compound and lyse them in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-Bax or anti-Bcl-2) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Use β-actin as a loading control to normalize protein expression levels.

Mandatory Visualizations

Caption: Signaling pathway of this compound-induced apoptosis.

Caption: Experimental workflow for apoptosis assessment.

Clinical Development

This compound was evaluated in a Phase I clinical trial in patients with advanced solid tumors.[1][9][10] The maximum tolerated dose (MTD) was determined to be 17 mg/m²/day administered as a 24-hour intravenous infusion every 21 days.[1][9] The dose-limiting toxicity was neutropenia.[1][9] While no objective tumor responses were observed, four patients with cervical, non-small cell lung, and ovarian cancers experienced prolonged stable disease.[9][10] The anti-tumor efficacy was considered modest, and further clinical development of this compound has not been actively pursued.[11]

Conclusion

This compound is a potent and selective inhibitor of KSP that effectively induces mitotic arrest and subsequent apoptosis in a variety of cancer cell lines through the intrinsic apoptotic pathway. The provided experimental protocols offer a robust framework for researchers to investigate the pro-apoptotic effects of this compound and similar KSP inhibitors. While clinical activity was modest in early trials, the mechanism of action of KSP inhibitors remains a compelling target for anti-cancer drug development, particularly in combination with other therapeutic agents.

References

- 1. A phase I trial of this compound, a Kinesin Spindle Protein (KSP) inhibitor, in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ascopubs.org [ascopubs.org]

- 3. An Inhibitor of the Kinesin Spindle Protein Activates the Intrinsic Apoptotic Pathway Independently of p53 and De Novo Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Induction of apoptosis by an inhibitor of the mitotic kinesin KSP requires both activation of the spindle assembly checkpoint and mitotic slippage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.biologists.com [journals.biologists.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. A phase I trial of this compound, a kinesin spindle protein (KSP) inhibitor, in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for MK-0731 In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of MK-0731, a potent and selective allosteric inhibitor of Kinesin Spindle Protein (KSP). The following sections detail the mechanism of action, quantitative data, and detailed protocols for key experiments to assess the cellular effects of this compound.

Mechanism of Action

This compound is a non-competitive inhibitor of Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11.[1][2] KSP is a plus-end directed motor protein essential for the formation and maintenance of the bipolar mitotic spindle during cell division.[3][4][5] By binding to an allosteric site on the KSP motor domain, this compound inhibits its ATPase activity, which is crucial for its function in pushing the spindle poles apart.[6][7] This inhibition leads to the formation of characteristic monoastral spindles, activating the spindle assembly checkpoint and causing a prolonged mitotic arrest.[4][5][8] Ultimately, this sustained arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1][8]

Data Presentation

The following table summarizes the quantitative data for this compound's in vitro activity from various studies.

| Parameter | Value | Cell Line(s) | Notes | Reference |

| KSP Inhibition (IC₅₀) | 2.2 nM | - | Biochemical assay measuring ATPase activity. | [1][9] |

| Mitotic Arrest (EC₅₀) | 3-5 nM | Multiple tumor cell lines | Induction of mitotic arrest. | [2][9] |

| Mitotic Block (IC₅₀) | 19 nM | - | Ability to induce a mitotic block in cells. | [1] |

| Apoptosis Induction (EC₅₀) | 2.7 nM | A2780 (ovarian cancer) | Induction of apoptosis after 48 hours of treatment. | [1] |

| Cell Proliferation Inhibition | Effective against | A2780 (ovarian), HCT116 (colon), KB-3-1 (cervical) | Also effective in multi-drug resistant cell lines over-expressing p-glycoprotein. | [6][10] |

Signaling Pathway

The inhibition of KSP by this compound directly impacts the mitotic spindle formation, leading to a cascade of events that result in apoptosis. The diagram below illustrates this signaling pathway.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to characterize the effects of this compound.

Cell Proliferation Assay (MTS/MTT Assay)

This protocol outlines the steps to determine the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., A2780, HCT116)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

MTS or MTT reagent

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a serial dilution of this compound in complete medium. A suggested concentration range is 0.1 nM to 1 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C, or until a color change is apparent.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the EC₅₀ value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol describes how to quantify apoptosis induced by this compound using flow cytometry.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

6-well cell culture plates

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed 1 x 10⁶ cells per well in 6-well plates and incubate for 24 hours.

-

Treatment: Treat the cells with the desired concentrations of this compound (e.g., based on EC₅₀ from proliferation assays) and a vehicle control for 48 hours.[1]

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then combine with the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining. Annexin V positive, PI negative cells are considered early apoptotic, while Annexin V positive, PI positive cells are late apoptotic or necrotic.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for evaluating this compound in vitro.

These protocols and notes should serve as a valuable resource for researchers investigating the in vitro effects of this compound. As with any experimental procedure, optimization of conditions for specific cell lines and experimental goals is recommended.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Targeting the kinesin spindle protein: basic principles and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A phase I trial of this compound, a Kinesin Spindle Protein (KSP) inhibitor, in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of allosteric inhibitors of kinesin spindle protein (KSP) for the treatment of taxane-refractory cancer: this compound and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An Inhibitor of the Kinesin Spindle Protein Activates the Intrinsic Apoptotic Pathway Independently of p53 and De Novo Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ascopubs.org [ascopubs.org]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Cell-Based Assays to Determine MK-0731 Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-0731 is a potent and selective allosteric inhibitor of the Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11.[1] KSP is a crucial motor protein for the proper formation of the bipolar mitotic spindle during cell division.[1][2] Inhibition of KSP by this compound leads to the formation of characteristic monoastral spindles, triggering the spindle assembly checkpoint, which results in mitotic arrest and subsequent apoptotic cell death in proliferating cancer cells.[1][3] These application notes provide detailed protocols for a panel of cell-based assays to evaluate the efficacy of this compound in cancer cell lines.

Mechanism of Action of this compound

This compound is a non-competitive, allosteric inhibitor of KSP with a high degree of selectivity.[1] It binds to a site on the KSP motor domain that is distinct from the ATP- and microtubule-binding sites.[1] This binding prevents the conformational changes necessary for KSP's motor activity, which is essential for pushing the spindle poles apart. The resulting inhibition of spindle pole separation leads to the formation of "monoastral" spindles, where all chromosomes are arranged in a rosette around a single spindle pole.[1][3] This aberrant spindle structure activates the spindle assembly checkpoint (SAC), a crucial cell cycle surveillance mechanism. Prolonged activation of the SAC ultimately triggers the intrinsic apoptotic pathway, leading to cancer cell death.

Signaling Pathway of this compound Action

Caption: Signaling pathway of this compound leading to apoptosis.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound across various cancer cell lines.

Table 1: Inhibitory and Cytotoxic Concentrations of this compound

| Cell Line | Cancer Type | Parameter | Value (nM) | Reference |

| - | - | KSP ATPase IC50 | 2.2 | [1] |

| A2780 | Ovarian Cancer | Apoptosis EC50 | 2.7 | - |

| Various | Solid Tumors | Mitotic Arrest EC50 | 3-5 | - |

| A2780 | Ovarian Cancer | Proliferation Inhibition | Potent | [1] |

| HCT116 | Colon Cancer | Proliferation Inhibition | Potent | [1] |

| KB-3-1 | Cervical Cancer | Proliferation Inhibition | Potent | [1] |

Experimental Protocols

The following are detailed protocols for key cell-based assays to assess the efficacy of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Experimental Workflow: Cell Viability Assay

Caption: Workflow for the MTT cell viability assay.

Materials:

-

Cancer cell lines (e.g., A2780, HCT116, KB-3-1)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line to ensure logarithmic growth during the assay.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound in complete medium. A recommended starting range is 0.1 nM to 1 µM.

-

Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 48 to 72 hours.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution to each well.

-

Incubate the plate for 2 to 4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization and Measurement:

-

Carefully aspirate the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with medium and MTT but no cells).

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Workflow: Apoptosis Assay

Caption: Workflow for the Annexin V/PI apoptosis assay.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment:

-

Seed 1-5 x 10^5 cells per well in 6-well plates and incubate for 24 hours.

-

Treat cells with this compound at concentrations around the predetermined IC50 value for 24 to 48 hours. Include a vehicle control.

-

-

Cell Harvesting:

-

Collect the culture medium (containing floating cells) from each well.

-

Wash the adherent cells with PBS and then trypsinize them.

-

Combine the trypsinized cells with the corresponding collected medium.

-

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

-

Staining:

-

Wash the cells once with cold PBS.

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples immediately using a flow cytometer.

-

Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

-

Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

-

Immunofluorescence for Mitotic Arrest

This assay visualizes the formation of monoastral spindles, a hallmark of KSP inhibition.

Experimental Workflow: Immunofluorescence

References

- 1. A phase I trial of this compound, a Kinesin Spindle Protein (KSP) inhibitor, in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of allosteric inhibitors of kinesin spindle protein (KSP) for the treatment of taxane-refractory cancer: this compound and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols for MK-0731 in Xenograft Tumor Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-0731, also known as Anitocabine, is a potent and highly selective, allosteric inhibitor of the kinesin spindle protein (KSP).[1][2][3] KSP, a member of the kinesin superfamily of motor proteins, is essential for the proper separation of spindle poles during mitosis.[1][4] By inhibiting KSP, this compound disrupts the formation of the bipolar mitotic spindle, leading to the accumulation of cells in mitosis with a characteristic monoastral spindle phenotype.[1][5] This mitotic arrest ultimately triggers apoptosis in proliferating cancer cells.[3] Due to its specific role in mitosis, KSP inhibition represents a targeted therapeutic strategy with the potential for reduced toxicity compared to conventional chemotherapies that target microtubules.[6] Preclinical studies have demonstrated the anti-tumor efficacy of this compound in various xenograft models, suggesting its potential as a therapeutic agent for solid tumors.[1][5]

These application notes provide a comprehensive overview of the use of this compound in xenograft tumor models, including its mechanism of action, in vitro and in vivo efficacy data, and detailed experimental protocols.

Mechanism of Action

This compound is a non-competitive inhibitor of KSP, meaning it does not compete with ATP or microtubules for binding to the protein.[1][5] It binds to an allosteric pocket on the KSP motor domain, locking it in a state that is unable to hydrolyze ATP and move along microtubules. This inhibition prevents the outward push on the spindle poles, which is necessary for their separation and the formation of a bipolar spindle. The result is a mitotic arrest, characterized by the formation of "monoasters" (monoastral spindles), where chromosomes are arranged in a rosette around a single centrosome. Prolonged mitotic arrest activates the apoptotic cascade, leading to cancer cell death.

In Vitro Efficacy of this compound

This compound has demonstrated potent anti-proliferative and pro-apoptotic activity across a range of human cancer cell lines.

| Cell Line | Cancer Type | In Vitro Assay | IC50 / EC50 | Reference |

| A2780 | Ovarian Cancer | Proliferation | Not Specified | [1] |

| HCT116 | Colon Cancer | Proliferation | Not Specified | [1] |

| KB-3-1 | Cervical Cancer | Proliferation | Not Specified | [1] |

| A2780 | Ovarian Cancer | Apoptosis Induction (48h) | 2.7 nM | [3] |

| Multiple Lines | Various | Mitotic Block | 19 nM | [3] |

In Vivo Efficacy of this compound in Xenograft Models

This compound has shown significant anti-tumor activity in various subcutaneous xenograft models.

| Tumor Model | Treatment Regimen | Route | Efficacy Outcome | Reference |

| A2780 Ovarian Xenograft | 2.5, 5, 10, 20, and 40 mg/kg/day | Minipump | Dose-proportional increase in tumor mitotic arrest. | [3] |

| KB-v-1 (Pgp-overexpressing) Xenograft | 40 mg/kg/day for 11 days | SC | Inhibited tumor growth (Paclitaxel had no effect). | [3] |

| General Xenograft Models | Multi-dose regimen | Not Specified | Tumor growth inhibition similar to paclitaxel. | [1][5] |

Experimental Protocols

Protocol 1: General Subcutaneous Xenograft Tumor Model

This protocol provides a general framework for establishing and utilizing subcutaneous xenograft models to evaluate the efficacy of this compound.

Materials:

-

Human cancer cell line of interest (e.g., A2780, HCT116)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

6-8 week old female athymic nude or SCID mice

-

Matrigel (optional)

-

This compound

-

Vehicle for this compound (e.g., acidified saline, pH 4.0)

-

Sterile syringes and needles (27-30 gauge)

-

Digital calipers

-

Anesthetic (e.g., isoflurane)

Procedure:

-

Cell Culture: Culture cancer cells according to standard protocols. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before implantation.

-

Cell Preparation for Implantation:

-

Wash cells with PBS and detach using trypsin-EDTA.

-

Neutralize trypsin with complete medium and centrifuge the cell suspension.

-

Wash the cell pellet twice with sterile PBS.

-

Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel (1:1 ratio) at a concentration of 1 x 10^7 to 2 x 10^7 cells/mL. Keep the cell suspension on ice.

-

-

Tumor Implantation:

-

Anesthetize the mice.

-

Inject 0.1-0.2 mL of the cell suspension subcutaneously into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Allow tumors to establish and grow.

-

Measure tumor dimensions 2-3 times per week using digital calipers.

-

Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .

-

Monitor animal body weight and overall health status.

-

-

Randomization and Treatment:

-

When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment and control groups.

-

Prepare this compound in the appropriate vehicle. A suggested vehicle is acidified saline (pH 4.0).

-

Administer this compound and vehicle according to the planned dosing schedule and route of administration (e.g., subcutaneous injection, intraperitoneal injection, or continuous infusion via osmotic minipump).

-

-

Efficacy Evaluation:

-

Continue to monitor tumor volume and body weight throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting for pharmacodynamic markers like phospho-histone H3).

-

Protocol 2: Pharmacodynamic Analysis of Mitotic Arrest

This protocol describes a method to assess the pharmacodynamic effects of this compound by measuring mitotic arrest in tumor tissue.

Materials:

-

Tumor-bearing mice treated with this compound or vehicle

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis equipment

-

Western blotting equipment

-

Primary antibodies (e.g., anti-phospho-histone H3 (Ser10), anti-KSP)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

Procedure:

-

Tumor Collection: At various time points after this compound administration, euthanize mice and excise tumors.

-

Protein Extraction:

-

Snap-freeze tumors in liquid nitrogen or process immediately.

-

Homogenize the tumor tissue in lysis buffer.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against a marker of mitosis, such as phospho-histone H3 (Ser10).

-